4-Chloro-3-methylphenyl ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenyl ethyl sulfide is an organic compound that belongs to the class of aromatic sulfides It is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, which is further connected to an ethyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl ethyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylphenol with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetonitrile to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Chloro-3-methylphenyl ethyl sulfoxide, 4-Chloro-3-methylphenyl ethyl sulfone.
Reduction: 4-Methyl-3-methylphenyl ethyl sulfide.
Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl ethyl sulfide involves its interaction with molecular targets such as enzymes and proteins. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The ethyl sulfide group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the ethyl sulfide group.
3-Methylphenyl ethyl sulfide: Similar structure but lacks the chloro group.
4-Chlorophenyl ethyl sulfide: Similar structure but lacks the methyl group.
Uniqueness
4-Chloro-3-methylphenyl ethyl sulfide is unique due to the presence of both chloro and methyl groups on the phenyl ring, combined with the ethyl sulfide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-ethylsulfanyl-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCVZPGIDHVEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.